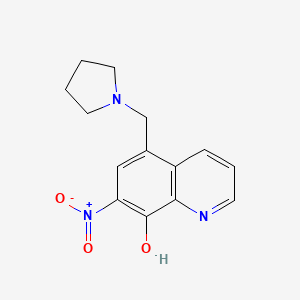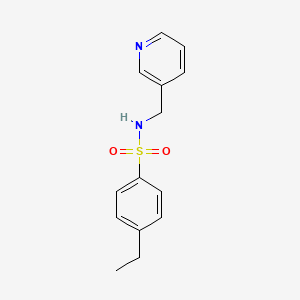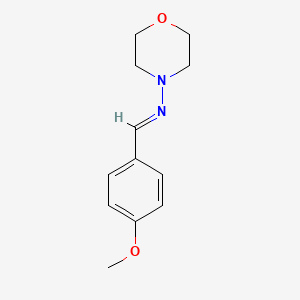
2-(1-adamantyloxy)ethyl N-propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyloxy)ethyl N-propylcarbamate is a compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Aplicaciones Científicas De Investigación
2-(1-adamantyloxy)ethyl N-propylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions and pathways.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making this compound a potential candidate for drug development.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its rigidity and stability.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyloxy)ethyl N-propylcarbamate typically involves the reaction of 1-adamantanol with ethylene oxide to form 2-(1-adamantyloxy)ethanol. This intermediate is then reacted with propyl isocyanate to yield the final product. The reaction conditions generally include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-adamantyloxy)ethyl N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while reduction can produce amines.
Comparación Con Compuestos Similares
Similar Compounds
1-adamantanol: A precursor in the synthesis of 2-(1-adamantyloxy)ethyl N-propylcarbamate.
2-(1-adamantyloxy)ethanol: An intermediate in the synthesis process.
Adamantane: The parent hydrocarbon from which the compound is derived.
Uniqueness
This compound is unique due to the presence of both the adamantane moiety and the carbamate group. This combination imparts distinct chemical and physical properties, such as enhanced stability and the ability to participate in a variety of chemical reactions. These features make it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(1-adamantyloxy)ethyl N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-2-3-17-15(18)19-4-5-20-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIWNUXRGDOSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCCOC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)


![5-[(4-methoxyphenyl)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5542125.png)
![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)


![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)
![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)


![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)
